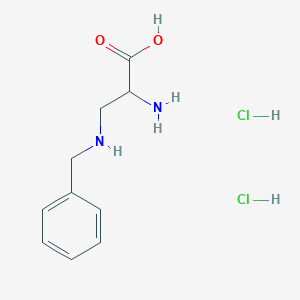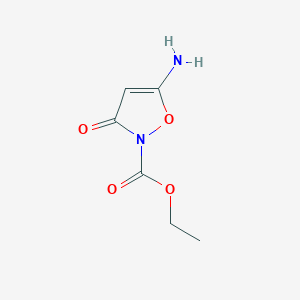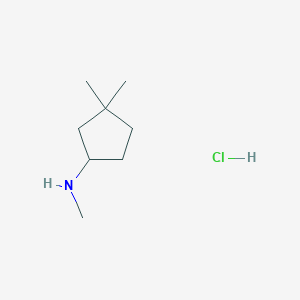![molecular formula C9H14ClN3O3 B1382228 tert-butyl N-{[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 1803601-86-6](/img/structure/B1382228.png)
tert-butyl N-{[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
説明
Tert-butyl carbamates are a class of organic compounds that contain a carbamate group (NHCOO) attached to a tert-butyl group . They are commonly used in organic synthesis as protecting groups for amines .
Synthesis Analysis
Tert-butyl carbamates can be synthesized through the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . The exact synthesis method for “tert-butyl N-{[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate” would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of a tert-butyl carbamate generally consists of a carbamate group (NHCOO) attached to a tert-butyl group . The exact structure of “this compound” would depend on the positions of the chloromethyl and oxadiazol groups.Chemical Reactions Analysis
Tert-butyl carbamates are often used in organic synthesis as protecting groups for amines . They can be removed under acidic conditions to reveal the free amine.Physical and Chemical Properties Analysis
The physical and chemical properties of a tert-butyl carbamate would depend on its specific structure. For example, tert-butyl carbamate is a solid at room temperature .科学的研究の応用
Synthesis and Characterization
- The compound has been synthesized by condensation reactions, characterized by spectroscopic methods such as LCMS, NMR, IR, and elemental analysis, and confirmed by single-crystal X-ray diffraction data (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Evaluation
- It has been evaluated for in vitro antibacterial and anthelmintic activity, exhibiting moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Application in Organic Synthesis
- O-tert-butyl-N-(chloromethyl)-N-methyl carbamate has been used as a source of the MeNHCH2− synthon in organic synthesis, reacting with lithium and various electrophiles to produce functionalized carbamates (Guijarro, Ortiz, & Yus, 1996).
Antitumor Activity
- Novel bioactive 1,2,4-oxadiazole natural product analogs bearing the compound have been synthesized and tested for antitumor activity, showing potent effects against a panel of cell lines (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Crystallographic Studies
- The compound has been part of studies focusing on the interplay of strong and weak hydrogen bonds in carbamate derivatives, contributing to the understanding of molecular structures and interactions (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Antioxidant Activity
- Derivatives of 1,3,4-Oxadiazoles, synthesized from tert-butyl carbazate, have been evaluated for their antioxidant properties, showing significant free-radical scavenging ability (Shakir, Ariffin, & Abdulla, 2014).
作用機序
Target of Action
Carbamates, a class of compounds to which “tert-butyl N-{[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate” belongs, are often used as pesticides and are known to inhibit acetylcholinesterase, an enzyme critical for nerve function .
Mode of Action
Carbamates typically work by binding to their target enzymes and inhibiting their function. This can lead to an accumulation of neurotransmitters at nerve junctions, causing overstimulation and potentially toxicity .
Biochemical Pathways
The primary pathway affected by carbamates is the cholinergic pathway, which involves the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase prevents the breakdown of acetylcholine, leading to an overstimulation of the nerves .
Pharmacokinetics
They are typically metabolized in the liver and excreted in urine .
Result of Action
The result of carbamate action is typically an overstimulation of the nervous system. This can lead to a variety of symptoms, including muscle weakness, blurred vision, and in severe cases, respiratory failure .
Action Environment
The action of carbamates can be influenced by various environmental factors. For example, certain pH levels can affect the stability of the compound. Additionally, temperature and humidity can impact the volatility and therefore the absorption of the compound .
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O3/c1-9(2,3)15-8(14)11-5-7-12-6(4-10)13-16-7/h4-5H2,1-3H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBYYSCJKNRUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121644 | |
| Record name | Carbamic acid, N-[[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803601-86-6 | |
| Record name | Carbamic acid, N-[[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


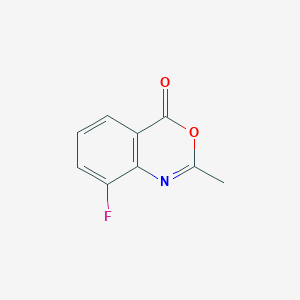
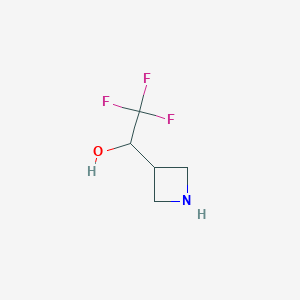

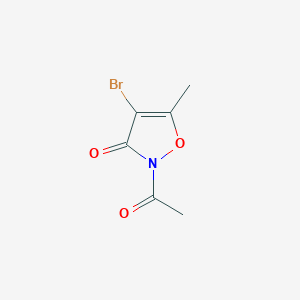
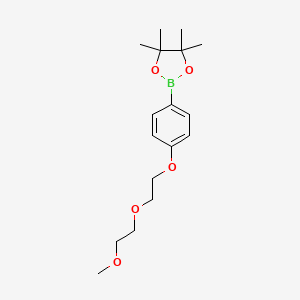
amine hydrochloride](/img/structure/B1382155.png)
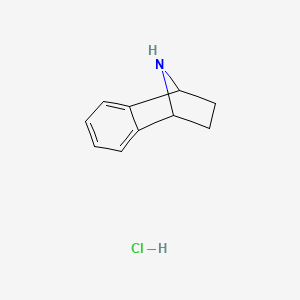
![2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride](/img/structure/B1382159.png)
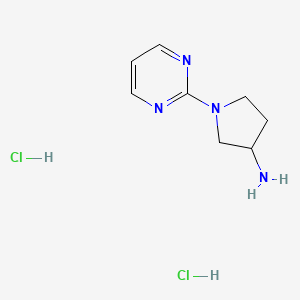
![3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide](/img/structure/B1382163.png)
